molecular formula C15H14ClNO4 B8499732 [5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid CAS No. 86186-81-4

[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid

Cat. No. B8499732
CAS RN: 86186-81-4
M. Wt: 307.73 g/mol
InChI Key: YFZDAHGOTGNCMA-UHFFFAOYSA-N
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Description

[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid is a useful research compound. Its molecular formula is C15H14ClNO4 and its molecular weight is 307.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86186-81-4

Product Name

[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

2-[5-(4-chlorobenzoyl)-4-methoxy-1-methylpyrrol-2-yl]acetic acid

InChI

InChI=1S/C15H14ClNO4/c1-17-11(8-13(18)19)7-12(21-2)14(17)15(20)9-3-5-10(16)6-4-9/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

YFZDAHGOTGNCMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C(=O)C2=CC=C(C=C2)Cl)OC)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)Cc1cc(OC)c(C(=O)c2ccc(Cl)cc2)n1C
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Synthesis routes and methods II

Procedure details

5-(p-Chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid (prepared from Example 1, Step E) is dissolved in 5 ml of trifluoroacetic acid (TFA) and heated to reflux under nitrogen. After about 45 minutes the reaction is substantially complete. It is cooled and concentrated in vacuo. The resultant residue is treated with 10 ml of water, and the precipitate is filtered, and dried to afford 925 mg (81.5%) of 5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid, m.p. 142°.
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5-(p-Chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid
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Synthesis routes and methods III

Procedure details

According to scheme (b), the precursor of formula IIb is decarboxylated under acidic, mild conditions. For example, 5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid or its corresponding di(t-butyl) ester is treated with refluxing trifluoroacetic acid to afford 5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid. Other acids may also be used. For example, those listed below in Table III.
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5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid
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Synthesis routes and methods IV

Procedure details

Ethyl-5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetate (145 mg, 0.475 mmole) is dissolved in 1 ml hot ethanol under nitrogen. Subsequently, 2 ml of 2.5 N aqueous sodium hydroxide is added dropwise. The solution is heated at 95° for about 5 min. The reaction solution is then diluted with water, the product precipitated with 2.5 ml of 2.5 N hydrochloric acid. The resulting precipitate is filtered, washed with water and dried in vacuo to yield 130 mg of 5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid, m.p. 148 (dec).
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Ethyl-5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetate
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145 mg
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